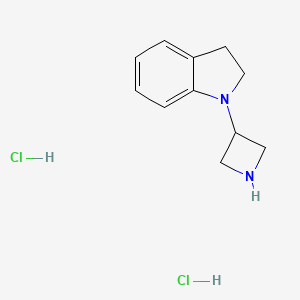

1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indole and has been found to exhibit various biochemical and physiological effects that make it an interesting target for further investigation.

Aplicaciones Científicas De Investigación

- Pharmacophore Exploration : Researchers have investigated this compound as a potential pharmacophore due to its unique structure. It serves as a scaffold for designing novel drugs with improved properties .

- Metabolic Properties : Studies have evaluated the physicochemical and metabolic properties of related δ-amino acid oxetane derivatives, which include compounds containing azetidine rings .

- Functionalization : Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a newly functionalized heterocyclic amino acid, was synthesized using [3+2] cycloaddition. Its structure was confirmed through NMR spectroscopy and elemental analysis .

- Analytical Chemistry : In the realm of analytical techniques, this compound may find applications in chromatography or mass spectrometry. It contributes to efficient sample manipulation and protein analysis .

Medicinal Chemistry and Drug Development

Heterocyclic Amino Acid Derivatives

Chromatography and Mass Spectrometry

Mecanismo De Acción

Target of Action

The primary target of 1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is the tubulin protein . Tubulin is a key component of the cell’s cytoskeleton and plays a crucial role in cell division. Compounds that interact with tubulin can disrupt cell division, making them potential candidates for cancer treatment .

Mode of Action

This compound interacts with its target by binding to the colchicine-binding site on tubulin . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules . As a result, the cell cycle is arrested, preventing the cell from dividing .

Biochemical Pathways

The compound’s action primarily affects the cell cycle pathway . By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest in the G2/M phase and ultimately results in cellular apoptosis .

Pharmacokinetics

Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. This strategy is often used to improve the bioavailability of a drug .

Result of Action

The primary result of the compound’s action is the induction of cellular apoptosis , or programmed cell death . By disrupting the cell cycle, the compound prevents cells from dividing. This is particularly significant in the context of cancer cells, which divide uncontrollably .

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-2,3-dihydroindole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.2ClH/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10;;/h1-4,10,12H,5-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXXVBWYVPDACQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3CNC3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2413632.png)

![3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2413633.png)

![Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2413635.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2413639.png)

![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)

![Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413649.png)

![2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2413650.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2413652.png)

![6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2413653.png)